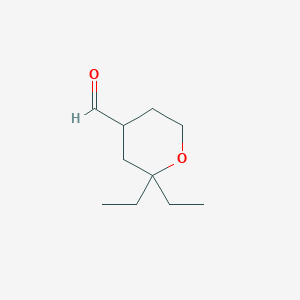
2,2-Diethyloxane-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyloxane-4-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its aldehyde functional group, which imparts unique reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyloxane-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent cyclization to form the oxane ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
2,2-Diethyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used to introduce various substituents at the aldehyde carbon.
Major Products Formed
Oxidation: 2,2-Diethyloxane-4-carboxylic acid.
Reduction: 2,2-Diethyloxane-4-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
科学研究应用
2,2-Diethyloxane-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 2,2-Diethyloxane-4-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
2,2-Dimethyloxane-4-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyloxane-4-methanol: The reduced form of 2,2-Diethyloxane-4-carbaldehyde.
2,2-Diethyloxane-4-carboxylic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific combination of an oxane ring and an aldehyde functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
属性
CAS 编号 |
34941-23-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2,2-diethyloxane-4-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-10(4-2)7-9(8-11)5-6-12-10/h8-9H,3-7H2,1-2H3 |
InChI 键 |
GPJRTVVHYBWGNH-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(CCO1)C=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


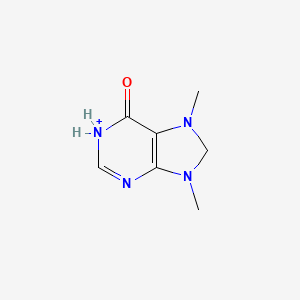

stannane](/img/structure/B14693653.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
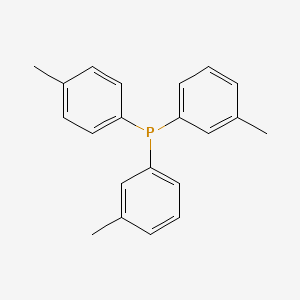
![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)

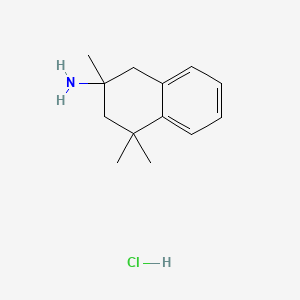
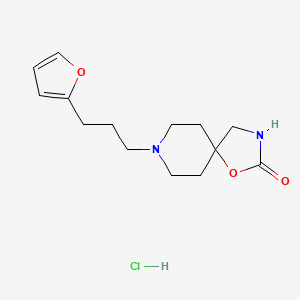
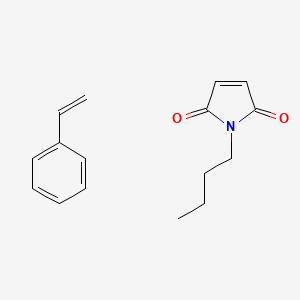
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
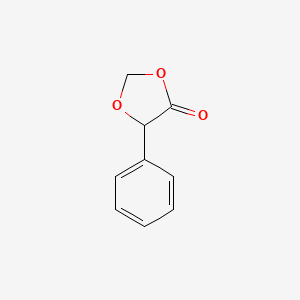
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
